molecular formula C7H2ClF2NS B3336102 4-Chloro-2,6-difluorophenylisothiocyanate CAS No. 1823834-97-4

4-Chloro-2,6-difluorophenylisothiocyanate

Cat. No.: B3336102
CAS No.: 1823834-97-4
M. Wt: 205.61 g/mol
InChI Key: OYFCZVXGUPBDPD-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorophenylisothiocyanate is a halogenated aromatic compound with the molecular formula C7H2ClF2NCS. This compound is characterized by the presence of chlorine and fluorine atoms on a phenyl ring, along with an isothiocyanate functional group. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-difluorophenylisothiocyanate typically involves the reaction of 4-chloro-2,6-difluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

4-Chloro-2,6-difluoroaniline+ThiophosgeneThis compound\text{4-Chloro-2,6-difluoroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} 4-Chloro-2,6-difluoroaniline+Thiophosgene→this compound

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluorophenylisothiocyanate undergoes various chemical reactions, including:

    Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile at room temperature.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

    Thioureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with alcohols.

Scientific Research Applications

4-Chloro-2,6-difluorophenylisothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The molecular targets include amino acid residues such as lysine and cysteine, which have nucleophilic side chains.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenyl isothiocyanate
  • 4-Chlorophenyl isothiocyanate
  • 2,6-Dichlorophenyl isothiocyanate

Uniqueness

4-Chloro-2,6-difluorophenylisothiocyanate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

5-chloro-1,3-difluoro-2-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFCZVXGUPBDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=S)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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